An In-depth Technical Guide to 2,5-Dichloroquinazolin-4-ol: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2,5-Dichloroquinazolin-4-ol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2,5-Dichloroquinazolin-4-ol (CAS Number 1107694-73-4) is not extensively available in public literature. This guide has been constructed by synthesizing established principles and methodologies from closely related quinazolinone analogs to provide a scientifically grounded and practical resource for researchers. All protocols and properties are based on expert-driven extrapolation and should be validated experimentally.
Introduction: The Quinazolinone Scaffold and the Significance of Halogenation
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] Researchers have successfully developed quinazoline derivatives as anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive agents.[1][3] The therapeutic efficacy of these compounds is often intricately linked to the substitution patterns on the quinazoline ring. Halogenation, in particular, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and target binding affinity. This guide focuses on the dichloro-substituted derivative, 2,5-Dichloroquinazolin-4-ol, a compound poised for exploration within drug discovery programs.
Physicochemical Properties and Structural Elucidation
While specific experimental data for 2,5-Dichloroquinazolin-4-ol is scarce, its key physicochemical properties can be predicted based on its structure and comparison with analogous compounds.
| Property | Predicted Value/Information |
| CAS Number | 1107694-73-4 |
| Molecular Formula | C₈H₄Cl₂N₂O |
| Molecular Weight | 215.04 g/mol |
| Appearance | Expected to be a solid, likely crystalline, ranging from white to off-white. |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and methanol. |
| Tautomerism | Exists in tautomeric equilibrium between the -ol and -one forms, with the quinazolin-4(3H)-one form generally being more stable. |
Structural Characterization:
The unambiguous identification of 2,5-Dichloroquinazolin-4-ol would rely on a combination of standard spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR is expected to show characteristic signals for the aromatic protons on the benzene ring. The precise chemical shifts and coupling constants would be influenced by the positions of the chloro substituents. A broad singlet corresponding to the N-H proton would also be anticipated.
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¹³C NMR would reveal distinct signals for the eight carbon atoms in the quinazolinone core, including the carbonyl carbon.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition. The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.
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Infrared (IR) Spectroscopy: The IR spectrum would likely display a strong absorption band corresponding to the C=O stretching vibration of the quinazolinone ring, as well as bands for N-H and C-H stretching.
Proposed Synthesis of 2,5-Dichloroquinazolin-4-ol
A plausible and efficient synthetic route to 2,5-Dichloroquinazolin-4-ol can be designed starting from the commercially available 2-amino-6-chlorobenzoic acid.[4][5] The proposed pathway involves a two-step process: cyclization to form the quinazolinone core, followed by chlorination.
Workflow for the Synthesis of 2,5-Dichloroquinazolin-4-ol
Caption: Proposed synthetic pathway for 2,5-Dichloroquinazolin-4-ol.
Experimental Protocol
Step 1: Synthesis of 5-Chloroquinazolin-4(3H)-one
This step is adapted from established procedures for the synthesis of quinazolin-4-ones from anthranilic acids.[6][7]
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To a round-bottom flask equipped with a reflux condenser, add 2-amino-6-chlorobenzoic acid (1 equivalent).[4][5]
-
Add an excess of formamide (approximately 10-15 equivalents).
-
Heat the reaction mixture to reflux (typically 160-180 °C) for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield 5-chloroquinazolin-4(3H)-one.
Causality behind Experimental Choices: Formamide serves as both a reactant (a source of the C2 carbon and N3 nitrogen) and a solvent in this cyclization reaction. The high temperature is necessary to drive the condensation and subsequent ring closure.
Step 2: Synthesis of 2,4,5-Trichloroquinazoline
This step employs a common method for the chlorination of quinazolinones.[8]
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In a round-bottom flask fitted with a reflux condenser and a gas trap, suspend 5-chloroquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
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Heat the mixture to reflux for 4-6 hours. The reaction should become a clear solution.
-
After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Causality behind Experimental Choices: Phosphorus oxychloride is a powerful chlorinating agent used to convert the hydroxyl and keto groups of the quinazolinone into chlorides. DMF acts as a catalyst in this Vilsmeier-Haack type reaction.
Step 3: Selective Hydrolysis to 2,5-Dichloroquinazolin-4-ol
The C4-chloro substituent on the quinazoline ring is generally more susceptible to nucleophilic substitution than the C2-chloro group.[9]
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Suspend the crude 2,4,5-trichloroquinazoline (1 equivalent) in a mixture of an organic solvent (e.g., dioxane or THF) and aqueous hydrochloric acid.
-
Heat the mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours, monitoring by TLC.
-
Upon completion of the selective hydrolysis, cool the reaction mixture.
-
If a precipitate forms, collect it by filtration. If not, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2,5-Dichloroquinazolin-4-ol.
Causality behind Experimental Choices: The enhanced reactivity of the C4 position towards nucleophiles allows for selective hydrolysis under controlled acidic conditions, leaving the C2-chloro group intact.
Potential Biological and Therapeutic Applications
The quinazolinone scaffold is a cornerstone in the development of targeted cancer therapies, particularly as kinase inhibitors.[10] Furthermore, various substituted quinazolinones have demonstrated significant potential as:
-
Anticancer Agents: Many quinazolinone derivatives exhibit antiproliferative activity and can induce apoptosis in cancer cells.[10] They have been investigated as inhibitors of various receptor tyrosine kinases.[11]
-
Antimicrobial Agents: The quinazolinone core is found in compounds with antibacterial and antifungal properties.[1]
-
Anti-inflammatory Agents: Certain quinazolinone derivatives have shown promising anti-inflammatory effects.[3]
The presence of two chlorine atoms in 2,5-Dichloroquinazolin-4-ol suggests that it could be a valuable intermediate for further chemical modifications or a candidate for biological screening in its own right. The electronic and steric properties imparted by the chloro substituents could lead to novel interactions with biological targets.
Safety and Handling
Detailed toxicological data for 2,5-Dichloroquinazolin-4-ol are not available. However, based on related chloro-aromatic and heterocyclic compounds, it is prudent to handle this substance with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
2,5-Dichloroquinazolin-4-ol represents an intriguing yet underexplored member of the quinazolinone family. Based on established synthetic methodologies for related compounds, a reliable pathway for its preparation is proposed. The rich pharmacology of the quinazolinone scaffold suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents or possess intrinsic biological activity worthy of investigation. This guide provides a foundational framework to stimulate and support further research into this promising chemical entity.
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